
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride typically involves the reaction of 6-methoxy-3-phenylquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various quinoline derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazino-3-phenylquinoline
- 6-Methoxy-3-phenylquinoline
- 2-Hydrazinoquinoline
Uniqueness
2-Hydrazino-6-methoxy-3-phenylquinoline hydrochloride is unique due to the presence of both the hydrazino and methoxy groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1170105-50-6 |
|---|---|
Fórmula molecular |
C16H16ClN3O |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
(6-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-20-13-7-8-15-12(9-13)10-14(16(18-15)19-17)11-5-3-2-4-6-11;/h2-10H,17H2,1H3,(H,18,19);1H |
Clave InChI |
BUHRLSWGPHCSHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)


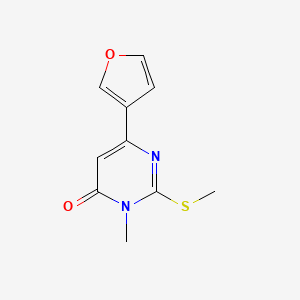
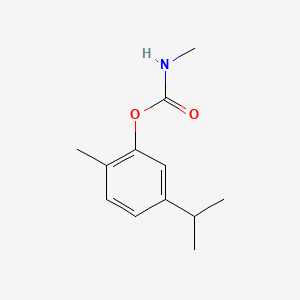
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
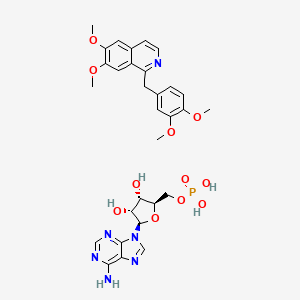
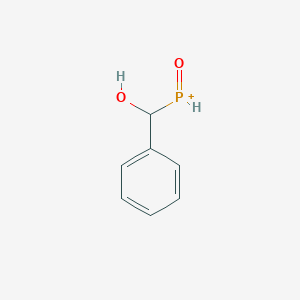


![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
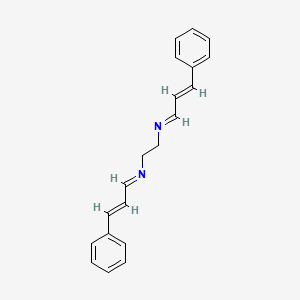
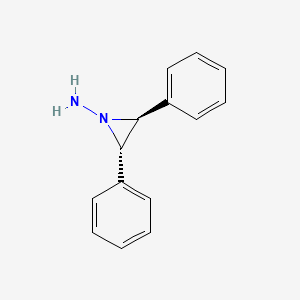
![N-[2-(3,3-diphenylpropylamino)-4-nitrophenyl]-2-methylbenzamide](/img/no-structure.png)
